![molecular formula C16H25Cl2NO B1394706 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220032-83-6](/img/structure/B1394706.png)
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is 318.3 g/mol. The molecular formula is C16H25Cl2NO . For a more detailed structural analysis, specialized software or databases that can generate 3D molecular structures may be helpful.Applications De Recherche Scientifique
Metabolic Activity and Obesity Research
- Metabolic Effects in Obese Rats : Research indicates that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride reduces food intake and weight gain in obese rats, increasing free fatty acid concentration after 12-day treatment (Massicot, Steiner, & Godfroid, 1985).
Effects on Feeding Behavior
- Influence on Feeding Behavior : This compound, being the first non-amphetamine substance with low toxicity and no psychotropic activity, affects the satiety center. It reduces gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Lipolytic Effects
- Lipolysis in Adipose Tissue : The addition of this compound in varying doses to incubation media leads to increased glycerol release from both white adipocytes and brown adipose tissue, indicating a lipolytic effect (Massicot, Falcou, Steiner, & Godfroid, 1986).
Thermogenic Effects
- Activation of Energy Expenditure : The compound increases energy expenditure by raising resting oxygen consumption (VO2) and disrupting oxidative phosphorylation. This was observed both after acute treatment and chronic administration for 16 days (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Molecular Structure Studies
- Crystal and Molecular Structure Analysis : Studies have characterized the crystal and molecular structure of similar piperidine compounds, revealing insights into their conformation and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Evaluation
- Synthesis Methods : Research on synthesizing similar piperidine compounds, including methods and yields, provides valuable information for the chemical preparation of these compounds (Zhang Guan-you, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(4-butan-2-yl-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZXOISUMHKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)



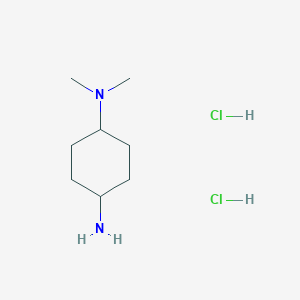
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)

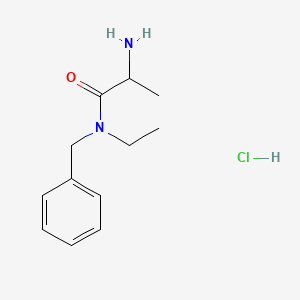
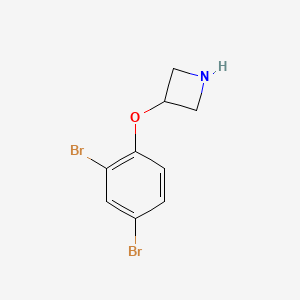
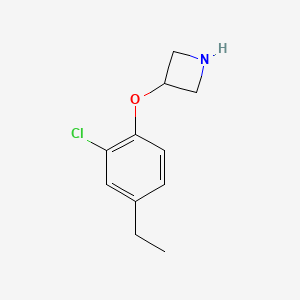
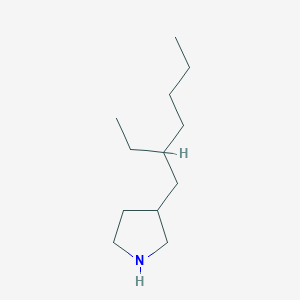
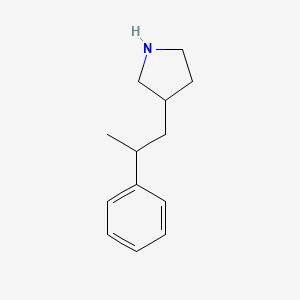
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)